Dimethyl trisulfide

Vue d'ensemble

Description

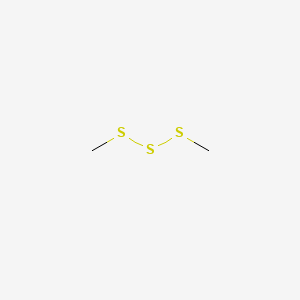

Le trisulfure de diméthyle est un composé chimique organique et le trisulfure organique le plus simple, de formule chimique CH₃SSSCH₃ . Il s'agit d'un liquide inflammable avec une odeur nauséabonde, détectable à des niveaux aussi bas que 1 partie par billion . Le trisulfure de diméthyle se trouve dans les composés volatils émis par l'oignon cuit, le poireau et autres espèces d'Allium, ainsi que par le brocoli, le chou et le fromage Limburger . Il est également un produit de la décomposition bactérienne, y compris les premiers stades de la décomposition humaine .

Méthodes De Préparation

Le trisulfure de diméthyle peut être synthétisé par la réaction du méthanethiol avec le sulfure d'hydrogène en présence de cuivre (II) ou avec le dichlorure de soufre . La réaction avec le dichlorure de soufre est la suivante : [ 2 CH₃SH + SCl₂ → CH₃SSSCH₃ + 2 HCl ]

Les méthodes de production industrielles impliquent souvent l'utilisation de substrats facilement disponibles et de conditions douces pour obtenir des rendements élevés. Par exemple, une préparation simple du 1-[(5,5-diméthyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodécane à partir de substrats facilement disponibles, suivie d'une réaction avec des thiols aliphatiques et aromatiques, permet la synthèse de trisulfures non symétriques dans des conditions douces et avec de très bons rendements .

Analyse Des Réactions Chimiques

Le trisulfure de diméthyle subit diverses réactions chimiques, notamment :

Décomposition : Lorsqu'il est chauffé à 80 °C, il se décompose lentement en un mélange de di-, tri- et tétrasulfures de diméthyle.

Oxydation : L'oxydation par l'acide méta-chloroperoxybenzoïque donne le S-monoxyde correspondant, CH₃S(O)SSCH₃.

Réduction : Il peut être réduit en disulfure de diméthyle et en méthanethiol dans certaines conditions.

La réactivité du trisulfure de diméthyle est liée à sa liaison soufre-soufre faible (environ 45 kcal/mol) . Les réactifs couramment utilisés dans ces réactions comprennent le dichlorure de soufre, l'acide méta-chloroperoxybenzoïque et le sulfure d'hydrogène .

Applications de la recherche scientifique

Le trisulfure de diméthyle a un large éventail d'applications de recherche scientifique :

Industrie : Il est utilisé dans des appâts pièges pour capturer les mouches charognardes et autres insectes.

Mécanisme d'action

Le trisulfure de diméthyle exerce ses effets par le biais de divers mécanismes :

Activation des canaux TRPA1 : Il active les canaux récepteurs potentiels transitoires de l'ankyrine 1 (TRPA1), ce qui entraîne la libération de neuropeptides, potentiellement celle de la substance P.

Activité antifongique : Il provoque de sérieux dommages à l'intégrité des membranes plasmiques, réduisant le taux de survie des spores et entraînant une morphologie hypale anormale.

Antidote contre le cyanure : Il convertit le cyanure en thiocyanate, un composé beaucoup moins toxique.

Applications De Recherche Scientifique

Cyanide Antidote

DMTS has been extensively studied as a novel antidote for cyanide poisoning. Research indicates that DMTS functions as a sulfur donor, converting toxic cyanide into the less harmful thiocyanate. In a swine model of acute cyanide toxicity, DMTS demonstrated significant efficacy, with survival rates of 90% compared to 30% in saline controls following intramuscular administration . This suggests that DMTS could be a more effective alternative to current FDA-approved antidotes, which often require intravenous administration.

Table 1: Efficacy of this compound as a Cyanide Antidote

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of DMTS in experimental models of acute pancreatitis. In these studies, DMTS treatment significantly reduced the severity of inflammation and oxidative stress in pancreatic tissues . It was observed that DMTS increased the expression of heat shock proteins and reduced leukocyte infiltration, indicating its potential as a therapeutic agent for inflammatory diseases.

Pest Control

DMTS has shown promise as a natural pesticide due to its antimicrobial properties. A study demonstrated that DMTS effectively inhibited the growth of Botryosphaeria dothidea, a fungus responsible for apple ring rot, thereby enhancing the postharvest quality of apples . The compound's ability to induce defense-related genes in treated fruit further supports its application in agricultural practices.

Table 2: Efficacy of this compound in Pest Control

Biotreatment of Volatile Sulfur Compounds

DMTS has been investigated for its potential role in biotreatment processes aimed at removing volatile sulfur compounds from industrial emissions. Its reactivity and ability to be metabolized by specific microbial communities make it an attractive candidate for environmental remediation efforts .

Mécanisme D'action

Dimethyl trisulfide exerts its effects through various mechanisms:

Activation of TRPA1 Channels: It activates transient receptor potential ankyrin 1 (TRPA1) channels, leading to neuropeptide release, potentially that of substance P.

Antifungal Activity: It causes serious damage to the integrity of plasma membranes, reducing the survival rate of spores and resulting in abnormal hyphal morphology.

Cyanide Antidote: It converts cyanide to thiocyanate, a much less toxic compound.

Comparaison Avec Des Composés Similaires

Le trisulfure de diméthyle est similaire à d'autres composés contenant du soufre tels que le disulfure de diméthyle et le sulfure de diméthyle. Il possède des propriétés uniques qui le distinguent de ces composés :

Disulfure de diméthyle : Alors que les deux composés sont utilisés par les insectes saprophytes pour localiser les sites de reproduction, le trisulfure de diméthyle est plus efficace pour attirer ces insectes.

Sulfure de diméthyle : Le trisulfure de diméthyle a une structure plus complexe et une odeur plus forte que le sulfure de diméthyle.

D'autres composés similaires comprennent :

Tétrasulfure de diméthyle : Il a une liaison soufre-soufre (centrale) encore plus faible que le trisulfure de diméthyle.

Trisulfure de méthyle : Autre nom pour le trisulfure de diméthyle.

Activité Biologique

Dimethyl trisulfide (DMTS) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic effects against cyanide poisoning. This article provides a comprehensive overview of the biological activity of DMTS, including its mechanisms of action, efficacy in various models, and implications for future research.

Overview of this compound

DMTS is a sulfur donor compound found in various natural sources, including certain food items and plants. It is known for its distinctive odor and is often associated with the aroma of garlic and onions. The compound has been studied for its pharmacological properties, particularly in the context of toxicology and inflammation.

1. Anti-inflammatory Effects:

Recent studies have demonstrated that DMTS exhibits significant anti-inflammatory properties. In a study investigating the effects of DMTS on acute pancreatitis (AP), it was found that DMTS treatment reduced the severity of AP in animal models. The mechanisms involved include:

- Reduction of Leukocyte Infiltration: DMTS decreased pancreatic infiltration by leukocytes, thereby mitigating inflammation .

- Upregulation of Heat Shock Proteins: It increased the expression of heat shock protein 72 (HSP72), which plays a protective role during stress conditions .

- Modulation of Reactive Oxygen Species (ROS): DMTS demonstrated antioxidant effects by reducing ROS levels in pancreatic acinar cells exposed to oxidative stress .

2. Antidotal Properties Against Cyanide Poisoning:

DMTS has shown promise as an antidote for cyanide poisoning. It acts by donating sulfur, which can help convert cyanide to less harmful compounds. Studies indicate that DMTS not only serves as a sulfur donor but also induces partial methaemoglobinemia, which enhances the detoxification process .

Efficacy in Animal Models

Several studies have evaluated the efficacy of DMTS in various animal models:

- Acute Pancreatitis Model: In vivo experiments using FVB/n mice demonstrated that DMTS significantly reduced AP severity through histological scoring and biochemical assessments .

- Cyanide Intoxication Model: Intramuscular administration of DMTS in rodent models showed effective countermeasures against lethal doses of cyanide, with improvements noted in survival rates and physiological responses .

- Acute Stress Response: Research indicated that DMTS might alleviate acute stress responses in mice through activation of specific receptors involved in pain and stress modulation .

Detailed Research Findings

The following table summarizes key findings from recent studies on the biological activity of DMTS:

Case Studies

Case Study: Efficacy Against Cyanide Poisoning

In a controlled study involving rodent models, DMTS was administered intramuscularly following cyanide exposure. Results showed a significant increase in survival rates compared to control groups receiving no treatment. The study highlighted DMTS's role as both a sulfur donor and an inducer of methaemoglobin formation, facilitating cyanide detoxification.

Case Study: Inhibition of Fungal Growth

Another study explored the antifungal properties of DMTS against Botryosphaeria dothidea, a pathogen affecting apple crops. In vitro tests revealed that DMTS completely inhibited mycelial growth at specific concentrations, while in vivo tests demonstrated over 97% inhibition on postharvest fruit, suggesting its potential use as a natural preservative .

Propriétés

IUPAC Name |

(methyltrisulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S3/c1-3-5-4-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHLKYXPLRWGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063118 | |

| Record name | Trisulfide, dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, pale yellow liquid with powerful odour | |

| Record name | Dimethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly soluble in water; soluble in alcohols, propylene glycol and oils | |

| Record name | Dimethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.195-1.210 | |

| Record name | Dimethyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/150/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3658-80-8 | |

| Record name | Dimethyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl trisulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trisulfide, dimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisulfide, dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E691T3NL1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-85 °C | |

| Record name | Dimethyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is dimethyl trisulfide known for?

A1: this compound (DMTS) is a volatile organic compound best known for its pungent, sulfurous odor, often described as resembling cooked cabbage, garlic, or decaying organic matter. [, , ]

Q2: In what food products can DMTS be found?

A2: DMTS is a natural component of various foods, including cooked Brassica vegetables (like cabbage and broccoli), garlic, onions, and certain cheeses. It also contributes to the characteristic aroma of some wines, beers, and fermented products like soy sauce. [, , , ]

Q3: How does DMTS impact the flavor of beer?

A3: In beer, DMTS is considered an undesirable off-flavor compound that develops during storage, particularly in aged beers, contributing to an unpleasant "onion-like" aroma. The formation of DMTS in beer is influenced by factors like pH, storage conditions, and the presence of precursor molecules like 3-methylthiopropionaldehyde. [, ]

Q4: How does the perception of DMTS by insects contribute to ecological interactions?

A4: DMTS plays a significant role in the ecological interactions between plants and insects. Certain plants, like Jaborosa rotacea, emit DMTS as a key component of their floral scent, mimicking the odor of carrion and deceiving saprophilous flies into pollinating them. [] This deception relies on the flies' attraction to the sulfurous odor, highlighting the ecological importance of DMTS in plant-pollinator relationships.

Q5: What are the primary sources of this compound?

A5: DMTS originates from both natural and industrial sources. Naturally, it's produced by the decomposition of organic matter, particularly by algae in aquatic environments and certain bacteria. [, , ] Industrially, it's a byproduct of processes involving sulfur compounds, notably in the petroleum industry. []

Q6: How does algae decomposition contribute to DMTS production?

A6: The decomposition of algae, particularly cyanobacteria, is a significant contributor to DMTS formation in aquatic environments. [, ] Factors like increased temperature and high algal biomass density can significantly accelerate the decomposition process and, consequently, the production of DMTS, leading to unpleasant odor issues in water sources. []

Q7: Can dietary factors influence the levels of DMTS in animal products?

A7: Yes, studies show that feeding pigs a diet supplemented with Brussels sprouts, which are naturally rich in sulfur-containing compounds, significantly increases the concentration of dimethyl sulfide, dimethyl disulfide, and DMTS in their stomach contents and meat compared to pigs fed a control diet. [] This finding highlights the potential for dietary manipulation to influence the levels of these volatile sulfur compounds in animal products.

Q8: What is the chemical formula and molecular weight of DMTS?

A8: The chemical formula of DMTS is C2H6S3, and its molecular weight is 126.28 g/mol.

Q9: What is the primary chemical reaction involving DMTS in biological systems?

A9: DMTS acts as a sulfane sulfur donor, meaning it can transfer a sulfur atom (S) to other molecules. This property is crucial for its role in various biological processes, including the detoxification of cyanide. []

Q10: How does DMTS interact with cyanide?

A10: DMTS shows promise as a potential antidote for cyanide poisoning. [, ] It exhibits a high sulfur donor reactivity, facilitating the conversion of cyanide to the less toxic thiocyanate, even in the absence of the enzyme rhodanese, which is typically involved in this detoxification process. [] This sulfur-donating ability of DMTS makes it an attractive candidate for developing more effective cyanide antidotes.

Q11: How is DMTS typically measured in various samples?

A11: Several analytical techniques are used for the detection and quantification of DMTS, with gas chromatography-mass spectrometry (GC-MS) being the most common. [, , , , , ] Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for extracting volatile compounds like DMTS from various matrices before GC-MS analysis. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.